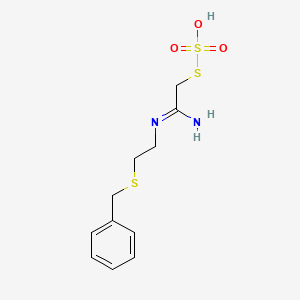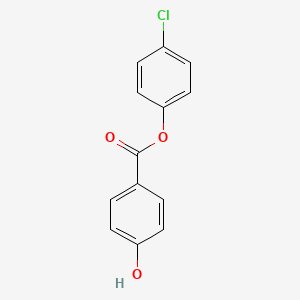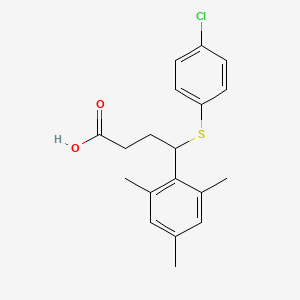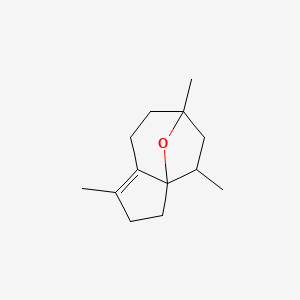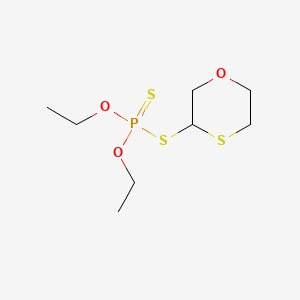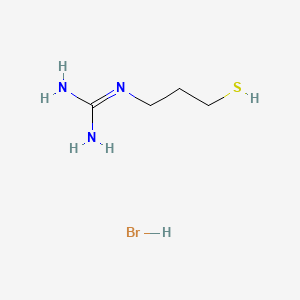
2-(3-Sulfanylpropyl)guanidine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Sulfanylpropyl)guanidine;hydrobromide is a chemical compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound, in particular, has a sulfanyl group attached to a propyl chain, which is further connected to a guanidine moiety, and is stabilized as a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Sulfanylpropyl)guanidine;hydrobromide typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. The reaction conditions often include the presence of coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale synthesis techniques. These methods may involve the use of cyanamides reacting with derivatized amines or copper-catalyzed cross-coupling chemistry . The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Sulfanylpropyl)guanidine;hydrobromide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The guanidine moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the sulfanyl position .
Scientific Research Applications
2-(3-Sulfanylpropyl)guanidine;hydrobromide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Sulfanylpropyl)guanidine;hydrobromide involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety can form stable complexes with anionic groups, such as phosphates and carboxylates, which are common in biological systems . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Guanidine: A basic compound with similar hydrogen bonding capabilities.
Aminomethanamidine: Another guanidine derivative with similar properties.
Diaminomethaniminium bromide: A related compound used in similar applications.
Uniqueness
2-(3-Sulfanylpropyl)guanidine;hydrobromide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly useful in applications where specific interactions with sulfur-containing groups are desired .
Properties
CAS No. |
40775-02-8 |
|---|---|
Molecular Formula |
C4H12BrN3S |
Molecular Weight |
214.13 g/mol |
IUPAC Name |
2-(3-sulfanylpropyl)guanidine;hydrobromide |
InChI |
InChI=1S/C4H11N3S.BrH/c5-4(6)7-2-1-3-8;/h8H,1-3H2,(H4,5,6,7);1H |
InChI Key |
IYMHGSLYGSZSSK-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=C(N)N)CS.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


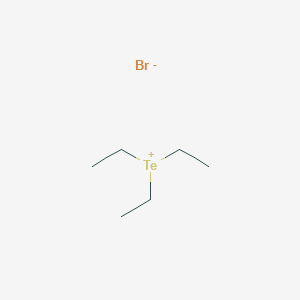
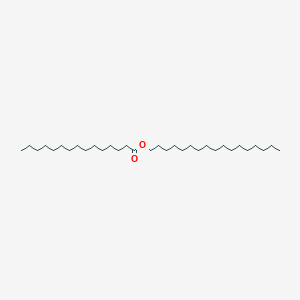
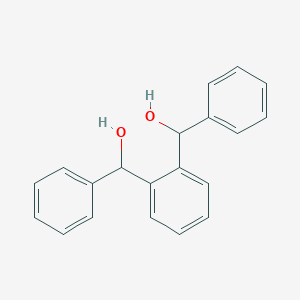
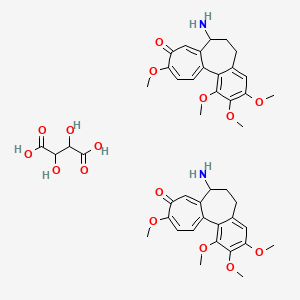

![2,6-Dimethyl-8-[4-(propan-2-yl)phenoxy]octan-2-ol](/img/structure/B14666448.png)
